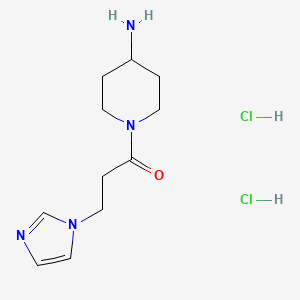

1-(4-aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride

Descripción

Propiedades

IUPAC Name |

1-(4-aminopiperidin-1-yl)-3-imidazol-1-ylpropan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O.2ClH/c12-10-1-6-15(7-2-10)11(16)3-5-14-8-4-13-9-14;;/h4,8-10H,1-3,5-7,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSJWGFDGLYIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)CCN2C=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-Aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride, with the CAS number 1210349-66-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H20Cl2N4O

- Molecular Weight : 295.21 g/mol

- Purity : Typically ≥95%

The compound's biological activity is largely attributed to its interaction with various molecular targets, particularly in cancer treatment. It has been identified as a potential inhibitor of Polo-like kinase 4 (PLK4), which plays a crucial role in centriole biogenesis and is implicated in cancer proliferation. Inhibition of PLK4 can lead to centrosome loss and subsequent cell cycle arrest in cancer cells, particularly those with mutations affecting the p53 pathway .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties through its action as a PLK4 inhibitor. Studies have shown that its administration can lead to:

- Cell Cycle Arrest : Induces G1 phase arrest in p53-positive cell lines following centrosome loss.

- Reduced Proliferation : Cancer cell lines with mutations in the p53 pathway show reduced proliferation rates upon treatment with this compound .

Case Studies

A notable study highlighted the efficacy of PLK4 inhibitors, including this compound, in various cancer models. The results demonstrated that:

- In vitro studies showed significant reductions in cell viability and proliferation in cancer cell lines treated with the compound.

- In vivo studies indicated tumor growth inhibition in xenograft models, suggesting its potential for clinical applications .

Data Table: Summary of Biological Activities

Safety and Toxicology

While specific toxicological data for this compound is limited, compounds with similar structures often exhibit manageable safety profiles. Standard safety measures should be observed when handling this compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a broader class of 3-(1H-imidazol-1-yl)propan-1-one derivatives , which are synthesized via Mannich reactions or nucleophilic substitutions. Key analogues include:

Physicochemical and Functional Differences

- Lipophilicity : Chlorophenyl (3b) and methoxyphenyl (3c) derivatives exhibit higher logP values than the target compound, suggesting better membrane permeability .

- Solubility : The dihydrochloride form of the target compound offers superior water solubility compared to neutral analogues (e.g., 3a–d), which require organic solvents for dissolution .

- Biological Activity: While 3b and 3c show antimicrobial and antifungal activity, the target compound’s bioactivity remains uncharacterized in the provided evidence. Its 4-aminopiperidine group may target neurological receptors (e.g., sigma or opioid receptors) .

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically involves:

- Formation of the propanone linker attached to the piperidine nitrogen.

- Introduction of the imidazole moiety at the terminal end of the propanone chain.

- Conversion to the dihydrochloride salt for stability and handling.

Stepwise Preparation Methods

Synthesis of N-(3-aminopropyl)imidazole Intermediate

A key intermediate, N-(3-aminopropyl)imidazole, is often prepared as a precursor. According to a patented method, this intermediate is synthesized via a two-step process:

- Step 1: Imidazole reacts with acrylonitrile to form N-cyanoethyl imidazole.

- Step 2: Hydrogenation of the nitrile group to the amine using Raney nickel catalyst under hydrogen atmosphere.

This method offers advantages such as mild reaction conditions, low raw material cost, high yield, and ease of industrial scale-up. The product is purified by distillation under reduced pressure to obtain high purity N-(3-aminopropyl)imidazole.

| Step | Reaction | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Imidazole + acrylonitrile → N-cyanoethyl imidazole | Mild conditions | High yield |

| 2 | Hydrogenation of nitrile → N-(3-aminopropyl)imidazole | Raney Ni, H2 atmosphere | High purity by distillation |

Coupling with 4-Aminopiperidine Derivatives

The next step involves coupling the 4-aminopiperidine with a suitable propanone derivative bearing the imidazole group. Literature reports the use of:

- 3-(1H-imidazol-1-yl)propan-1-one or its protected derivatives.

- Reaction with 4-aminopiperidine under controlled conditions (e.g., in methanol with acid catalysis or under nitrogen atmosphere).

A representative synthesis from MDPI reports:

- A mixture of 3-(1H-imidazol-1-yl)propan-1-amine, paraformaldehyde, hydrochloric acid, and acetic acid in methanol is stirred under nitrogen.

- Addition of 1-Boc-piperidin-4-one or 1-(3-butoxypropyl)piperidin-4-one in glacial acetic acid/methanol.

- Heating at 60–65 °C for 10–12 hours with periodic addition of paraformaldehyde.

- Workup involves solvent evaporation, aqueous extraction, basification, and chloroform extraction.

- Purification by column chromatography yields the ketone intermediate with the imidazole and piperidine moieties linked.

| Reagents | Conditions | Notes |

|---|---|---|

| 3-(1H-imidazol-1-yl)propan-1-amine + paraformaldehyde + HCl + acetic acid in methanol | Stirring under N2, 60–65 °C, 10–12 h | Formation of imidazole-propanone intermediate |

| 1-Boc-piperidin-4-one or 1-(3-butoxypropyl)piperidin-4-one added dropwise | Same as above | Coupling reaction |

| Workup: solvent evaporation, aqueous extraction, basification, chloroform extraction | Room temperature | Purification step |

Deprotection and Salt Formation

- If Boc-protected piperidine derivatives are used, subsequent deprotection with acid (e.g., HCl) yields the free amine.

- The free amine is then converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- The dihydrochloride salt form enhances the compound's stability and solubility for further applications.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | Methanol, acetic acid mixtures | Good solubility, facilitates reaction |

| Temperature | 60–65 °C | Optimal for coupling and condensation |

| Atmosphere | Nitrogen (inert) | Prevents oxidation/degradation |

| Catalyst | Raney Ni (for hydrogenation) | Efficient nitrile reduction |

| Purification | Column chromatography (Al2O3), distillation | High purity product |

Summary Table of Preparation Steps

| Step No. | Reaction | Starting Materials | Conditions | Product | Yield/Notes |

|---|---|---|---|---|---|

| 1 | N-cyanoethyl imidazole synthesis | Imidazole + acrylonitrile | Mild, solvent | N-cyanoethyl imidazole | High yield |

| 2 | Hydrogenation | N-cyanoethyl imidazole + H2, Raney Ni | Hydrogen atmosphere | N-(3-aminopropyl)imidazole | High purity by distillation |

| 3 | Coupling | N-(3-aminopropyl)imidazole + 4-aminopiperidine derivative | Methanol, HCl, paraformaldehyde, 60–65 °C, N2 | Ketone intermediate | Moderate to high yield |

| 4 | Deprotection & salt formation | Boc-protected ketone intermediate + HCl | Acidic conditions | 1-(4-aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride | High purity |

Research Findings and Considerations

- The two-step synthesis of the N-(3-aminopropyl)imidazole intermediate is industrially favored due to cost-effectiveness and scalability.

- Use of paraformaldehyde and acid catalysis in methanol under inert atmosphere enables efficient coupling with piperidin-4-one derivatives.

- The Boc protection strategy provides selectivity and stability during synthesis, with easy deprotection to yield the free amine.

- Purification by chromatography and distillation ensures removal of side products and high purity.

- The final dihydrochloride salt form is preferred for pharmaceutical and biochemical applications due to improved handling.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride, and how is its purity validated?

- Methodology : The compound is synthesized via condensation reactions. For example, 1-(4-aminopiperidin-1-yl)propan-1-one is reacted with imidazole derivatives using coupling agents like 1,1'-carbonyldiimidazole (CDI) under inert conditions. Post-synthesis, purification involves column chromatography (e.g., silica gel, eluent: dichloromethane/methanol) .

- Characterization : Purity is confirmed via H NMR (e.g., δ 1.5–2.2 ppm for piperidinyl protons, δ 7.4–7.8 ppm for imidazolyl protons), mass spectrometry (m/z 292.2 [M+H]), and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. How is the compound structurally characterized to confirm its dihydrochloride form?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) resolves protonation sites. For analogous compounds, hydrogen bonding between chloride ions and amine/imidazole groups is observed, with bond lengths of ~3.1–3.3 Å .

- Spectroscopy : FT-IR confirms N–H stretching (2500–3000 cm) and C=O vibrations (~1650 cm). C NMR distinguishes carbonyl carbons at δ 170–175 ppm .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Antifungal Screening : Follow protocols from studies on structurally similar compounds, such as broth microdilution assays against Candida albicans (MIC determination, 24–48 h incubation, RPMI-1640 medium) .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Variables : Solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and stoichiometry (1:1.2 molar ratio of piperidinyl precursor to imidazole). reports yield improvements from 36% to 82% via solvent optimization (ethanol → DCM/MeOH) and extended reaction times (18–24 h) .

- Byproduct Analysis : Use HPLC-MS to identify intermediates (e.g., unreacted ketones or imidazole adducts) and adjust purification protocols .

Q. What crystallographic insights explain its stability and reactivity?

- Structural Features : SC-XRD of related compounds reveals centrosymmetric dimers via N–H⋯N hydrogen bonds (e.g., 18-membered synthons) and C–H⋯π interactions, enhancing thermal stability .

- Reactivity Implications : Protonation at the piperidinyl amine enhances electrophilicity, facilitating nucleophilic attacks in downstream reactions (e.g., urea formation) .

Q. How do structural modifications (e.g., oxime esters) affect its bioactivity?

- Derivatization Strategy : Convert the ketone group to oximes using hydroxylamine hydrochloride (method from : ethanol, acetic acid catalyst, 18 h stirring). Test derivatives for enhanced antifungal activity via time-kill assays .

- SAR Analysis : Compare MIC values of parent compound (e.g., 32 µg/mL) against oxime esters (e.g., 8 µg/mL), noting electron-withdrawing groups improve membrane permeability .

Q. What computational methods predict its pharmacokinetic properties?

- In Silico Tools : Use SwissADME to calculate logP (~1.2), topological polar surface area (TPSA ~75 Ų), and blood-brain barrier permeability (low). Molecular docking (AutoDock Vina) models interactions with fungal CYP51 targets, with binding energies ≤−8.5 kcal/mol indicating high affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.